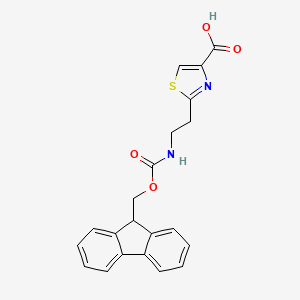

2-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)thiazole-4-carboxylic acid

Description

Its molecular formula is C₂₁H₁₈N₂O₄S (MW 394.45 g/mol), with a SMILES string CC(C1=NC(=CS1)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 . The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) for temporary amine protection due to its base-labile properties.

Properties

IUPAC Name |

2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O4S/c24-20(25)18-12-28-19(23-18)9-10-22-21(26)27-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17H,9-11H2,(H,22,26)(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEYKGMWFAPTGND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCC4=NC(=CS4)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1508208-26-1 | |

| Record name | 2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-1,3-thiazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)thiazole-4-carboxylic acid typically involves multiple steps, starting with the preparation of the thiazole ring and the introduction of the Fmoc protecting group. The general synthetic route includes:

Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Fmoc Group: The Fmoc group is introduced via a reaction with Fmoc chloride in the presence of a base such as triethylamine.

Coupling Reactions: The thiazole derivative is then coupled with the Fmoc-protected amino acid using coupling reagents like dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of automated synthesizers and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)thiazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The Fmoc group can be removed under basic conditions, typically using piperidine, to expose the free amine group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Piperidine is commonly used to remove the Fmoc protecting group.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Free amine derivatives.

Scientific Research Applications

2-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)thiazole-4-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)thiazole-4-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The Fmoc group serves as a protecting group, allowing for selective reactions at other functional sites.

Comparison with Similar Compounds

Structural and Functional Differences

The following table highlights key structural and functional distinctions between the target compound and its analogs:

Physicochemical and Toxicological Properties

- Stability : The aromatic thiazole ring in the target compound enhances stability compared to saturated analogs like thiazolidine or tetrahydropyran derivatives .

- Toxicity: Limited data exist for the target compound, but analogs like (S)-2-((Fmoc)(methyl)amino)-4-methoxy-4-oxobutanoic acid are classified as acutely toxic (Category 4 for oral/dermal/inhalation exposure) .

Key Research Findings

Synthetic Utility : The ethyl spacer in the target compound provides greater conformational flexibility than methyl-substituted analogs, enabling precise spatial positioning in peptide chains .

Comparative Stability : Thiazole-containing compounds demonstrate superior oxidative stability compared to thiazolidines, which are prone to ring-opening under acidic conditions .

Biological Activity

The compound 2-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)thiazole-4-carboxylic acid is a thiazole derivative known for its potential biological activities. This article explores its synthesis, biological properties, and applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

- Molecular Formula : C₁₉H₁₈N₂O₄S

- Molecular Weight : 366.42 g/mol

- CAS Number : 1311992-98-9

The compound features a thiazole ring, which is often associated with various biological activities, including antimicrobial and anticancer properties.

Synthesis

The synthesis of this compound typically involves multiple steps, including the formation of the fluorenylmethoxy carbonyl derivative followed by the introduction of the thiazole moiety. The general synthetic route includes:

- Preparation of Fluorenylmethoxy Carbonyl Chloride : This intermediate is synthesized from fluoren-9-ol.

- Formation of Thiazole Ring : The thiazole ring is formed through cyclization reactions involving appropriate amines and carbonyl compounds.

- Carboxylation : The introduction of the carboxylic acid group is achieved through standard carboxylation methods.

Antimicrobial Activity

Recent studies have indicated that derivatives of thiazoles exhibit significant antimicrobial properties. For instance, a study on fluorenyl-hydrazinthiazoles demonstrated activity against multidrug-resistant strains of bacteria and fungi, with minimum inhibitory concentrations (MICs) exceeding 256 μg/mL for some derivatives but showing effectiveness against Gram-positive bacteria .

Anticancer Properties

Thiazoles are also recognized for their anticancer potential. The compound has been evaluated for its ability to inhibit cancer cell proliferation in various in vitro assays. For example, derivatives similar to this compound have shown to induce apoptosis in cancer cells by modulating specific signaling pathways involved in cell survival and proliferation.

The biological activity of this compound is believed to be mediated through interactions with various molecular targets:

- Enzyme Inhibition : The thiazole moiety may inhibit enzymes critical for microbial survival or cancer cell metabolism.

- Receptor Modulation : The compound may bind to specific receptors involved in cell signaling pathways, influencing cellular responses.

Case Studies

- Antimicrobial Evaluation : A study synthesized several thiazole derivatives, including variations of the fluorenyl structure, and tested their antimicrobial efficacy against common pathogens. Results indicated that certain derivatives had significant activity against both Gram-positive and Gram-negative bacteria .

- Cancer Cell Line Studies : In vitro studies using human cancer cell lines demonstrated that compounds with similar structural features could reduce cell viability significantly, suggesting potential use in cancer therapeutics.

Comparative Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.